2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine
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Overview
Description
2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and a nitrophenyl-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The methoxyphenyl group is then attached to the pyrrolidine ring through a series of substitution reactions. The final step involves the coupling of the furan and pyrrolidine moieties under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyrrolidine: Lacks the furan and nitrophenyl groups, resulting in different chemical properties and applications.
1-{[5-(2-Nitrophenyl)furan-2-YL]methyl}pyrrolidine:
2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}piperidine: A piperidine analog with different pharmacological properties
Uniqueness
The uniqueness of 2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for a wide range of modifications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-17-10-8-16(9-11-17)20-7-4-14-23(20)15-18-12-13-22(28-18)19-5-2-3-6-21(19)24(25)26/h2-3,5-6,8-13,20H,4,7,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVNERPDMZVXIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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